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Compound of Interest

Compound Name: GDC-0276

Cat. No.: B607615 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with information regarding the discontinuation of the GDC-0276 clinical trial. The

content is presented in a question-and-answer format to address specific issues that may be

encountered during experimental research.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the GDC-0276 clinical trial?

The clinical development of GDC-0276, a potent and selective NaV1.7 inhibitor, was halted due

to safety and tolerability concerns that emerged during a first-in-human, Phase 1 clinical trial

(NCT02856152) in healthy volunteers.[1][2] Specifically, dose-limiting adverse events were

observed, including hypotension at higher single doses and elevations in liver transaminases

with multiple doses.[1][2]

Q2: What was the intended mechanism of action for GDC-0276?

GDC-0276 was designed as a potent, selective, and reversible inhibitor of the voltage-gated

sodium channel NaV1.7.[3][4] This channel is a key component in the pain signaling pathway,

and genetic evidence in humans suggests that inhibiting NaV1.7 could lead to effective

analgesia.[1] The compound was developed to address the shortcomings of existing pain

medications, such as addiction and off-target side effects.[3]

Q3: Were there any serious adverse events reported in the GDC-0276 Phase 1 trial?
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No deaths or serious adverse events (SAEs) were reported during the Phase 1 trial.[1][2]

However, the observed adverse events, particularly hypotension and liver transaminase

elevations, were significant enough to limit further dose escalation and ultimately led to the

discontinuation of the program.[1]

Q4: What is known about the discontinuation of the related compound, GDC-0310?

GDC-0310 was another selective NaV1.7 inhibitor from the same discovery program as GDC-
0276.[4][5] While it also completed Phase 1 trials, the reasons for the discontinuation of its

development have not been publicly disclosed.[5]

Troubleshooting Guide for Related Research
Issue: Observing unexpected cardiovascular effects (e.g., hypotension) in preclinical studies of

NaV1.7 inhibitors.

Possible Cause: While NaV1.7 is primarily expressed in the peripheral nervous system, off-

target effects or the on-target modulation of NaV1.7 in other tissues could contribute to

cardiovascular changes. The experience with GDC-0276, where hypotension was a dose-

limiting factor in a single-dose cohort, highlights this potential liability.[1]

Troubleshooting Steps:

Assess Target Selectivity: Profile the compound against a broad panel of ion channels,

including other NaV subtypes and cardiovascular-relevant channels, to rule out off-target

activity.

In Vivo Cardiovascular Monitoring: Conduct thorough cardiovascular safety pharmacology

studies in relevant animal models, including telemetry monitoring of blood pressure and

heart rate.

Dose-Response Evaluation: Carefully evaluate the dose-response relationship for both

efficacy and cardiovascular adverse effects to determine if a therapeutic window exists.

Issue: Detecting elevated liver enzymes in preclinical toxicology studies.
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Possible Cause: Drug-induced liver injury is a common reason for drug candidate failure. The

observation of frequently elevated liver transaminases in the multiple-dose cohorts of the GDC-
0276 trial underscores the importance of monitoring hepatic safety for this class of compounds.

[1][2]

Troubleshooting Steps:

In Vitro Hepatotoxicity Assays: Utilize in vitro models, such as primary human hepatocytes,

to assess the potential for direct cellular toxicity, mitochondrial toxicity, and bile salt export

pump (BSEP) inhibition.

Metabolite Profiling: Identify and characterize the metabolites of the compound to determine

if any reactive metabolites are formed that could contribute to liver injury.

In Vivo Toxicology Studies: Conduct comprehensive in vivo toxicology studies in at least two

species, with a focus on histopathological examination of the liver and monitoring of liver

function markers.

Data Presentation
Summary of GDC-0276 Phase 1 Clinical Trial Design
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Parameter Description

Study Title

A Phase I, Randomized, Double-Blind, Placebo-

Controlled, Single-Blind, Single- and Multiple-

Dose Study to Evaluate the Safety, Tolerability,

and Pharmacokinetics of GDC-0276 in Healthy

Subjects.[1]

Clinical Trial ID NCT02856152

Participants 183 randomized healthy volunteers.[1]

Formulations
Powder-in-capsule (PIC) and cyclodextrin

solution (CD).[1]

Single Ascending Dose (SAD) - PIC
7 cohorts, doses ranging from 2 mg to 270 mg.

[1]

Single Ascending Dose (SAD) - CD
5 cohorts, doses ranging from 45 mg to 540 mg.

[1]

Multiple Ascending Dose (MAD) - PIC
Total daily doses from 15 mg to 540 mg,

administered for up to 10 or 14 days.[1]

Primary Endpoints

Safety and tolerability, assessed by monitoring

adverse events, vital signs, physical

examinations, ECGs, and laboratory tests.[1]

Secondary Endpoint
Characterize the plasma pharmacokinetics of

GDC-0276.[1]

Key Safety and Tolerability Findings from the GDC-0276
Phase 1 Trial
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Finding Details Citation

Hypotension

Limited tolerability in the 540

mg single-dose cyclodextrin

(SD-CD) cohort.

[1]

Liver Transaminase Elevations

Frequently observed in the

multiple-dose powder-in-

capsule (PIC) cohorts.

[1][2]

Maximum Tolerated Single

Dose

Adequately tolerated up to 270

mg for the PIC formulation and

360 mg for the CD formulation.

[1]

Maximum Tolerated Multiple

Dose

Tolerated up to 270 mg twice

daily with the PIC formulation,

but with frequent liver

transaminase elevations.

[1]

Note: Detailed quantitative data on the incidence of specific adverse events and

pharmacokinetic parameters from the GDC-0276 Phase 1 trial are not publicly available in

tabular format. The information presented is a summary of the published findings.

Experimental Protocols
Protocol: Phase 1 Single and Multiple Ascending Dose Study

Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and

exclusion criteria were enrolled.

Randomization and Blinding: The study was conducted in a randomized, double-blind,

placebo-controlled manner for the single and multiple ascending dose cohorts.

Dosing Regimen:

Single Ascending Dose (SAD): Subjects received a single oral dose of GDC-0276 (either

as a powder-in-capsule or a cyclodextrin solution) or a placebo. Doses were escalated in

subsequent cohorts pending safety review.
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Multiple Ascending Dose (MAD): Subjects received multiple oral doses of GDC-0276 (as a

powder-in-capsule) or a placebo for a specified duration (up to 10 or 14 days). Doses were

escalated in subsequent cohorts based on safety and pharmacokinetic data.

Safety Monitoring:

Continuous monitoring of vital signs (blood pressure, heart rate, etc.).

Regular physical examinations.

Serial electrocardiograms (ECGs).

Frequent blood and urine sampling for clinical laboratory tests (including liver function

tests).

Recording of all adverse events.

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

after dosing to determine the plasma concentrations of GDC-0276 over time.

Data Analysis: Safety and tolerability were assessed by summarizing the incidence and

severity of adverse events. Pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) were

calculated from the plasma concentration-time data.
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Click to download full resolution via product page

Caption: NaV1.7 Signaling Pathway and GDC-0276 Mechanism of Action.
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Caption: GDC-0276 Phase 1 Clinical Trial Workflow and Discontinuation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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